![molecular formula C8H12O3 B13413214 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one is a deuterated analog of 1,4-dioxaspiro[4.5]decan-8-one. This compound is characterized by the presence of deuterium atoms at the 7 and 9 positions, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one typically involves the deuteration of 1,4-dioxaspiro[4.5]decan-8-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the distinct mass difference between deuterium and hydrogen.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics. This isotope effect can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: The non-deuterated analog of the compound.
7,7,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-8-one: A similar compound with methyl groups instead of deuterium atoms.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another analog with dimethyl groups.
Uniqueness
The uniqueness of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one lies in its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring isotopic labeling and in applications where the isotope effect is significant.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2 |
InChI Key |
VKRKCBWIVLSRBJ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H] |
Canonical SMILES |
C1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


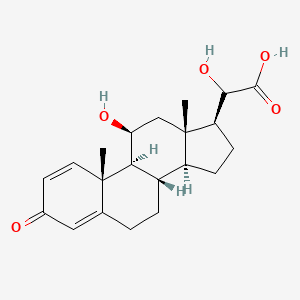
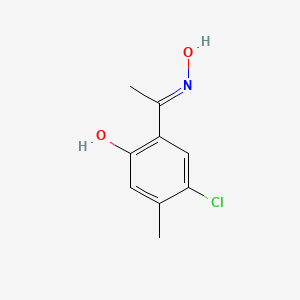
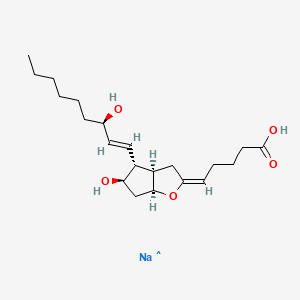

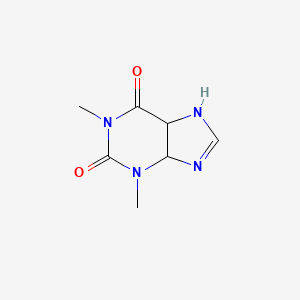
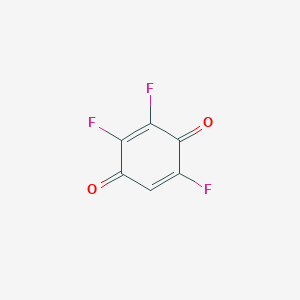


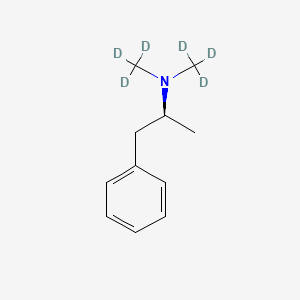
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
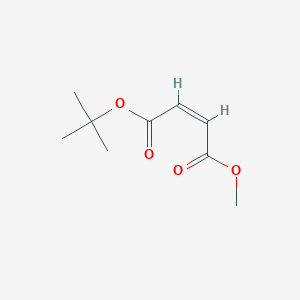
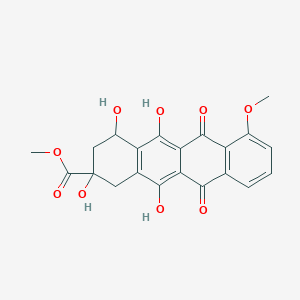
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
